

SB 202190: A Technical Guide to p38 α and p38 β Selectivity

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Compound of Interest

Compound Name: SB-235699

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This in-depth technical guide explores the core selectivity profile of SB 202190, a potent and cell-permeable pyridinyl imidazole inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The document provides a comprehensive overview of its inhibitory action on p38 α and p38 β isoforms, details off-target activities, outlines a detailed experimental protocol for assessing its potency, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Profile

SB 202190 is a highly selective inhibitor targeting the p38 α and p38 β isoforms of the p38 MAPK family. Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.^{[1][2]} This section summarizes the key quantitative data regarding its potency and selectivity.

Table 1: Potency of SB 202190 against p38 Isoforms

Target Isoform	IC50 (nM)	Kd (nM)	Notes
p38α (SAPK2a/MAPK14)	50[3]	38[1]	The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) indicate high potency against the p38α isoform.
p38β (SAPK2b/MAPK11)	100[3]	Not Reported	SB 202190 exhibits a two-fold lower potency for p38β compared to p38α.
p38γ (SAPK3/MAPK12)	Not significantly inhibited	Not Reported	Studies indicate that SB 202190 does not significantly inhibit the p38γ isoform.
p38δ (SAPK4/MAPK13)	Not significantly inhibited	Not Reported	Similar to p38γ, the p38δ isoform is not a primary target of SB 202190.

Table 2: Off-Target Kinase Selectivity Profile of SB 202190

While highly selective for p38α and p38β, at higher concentrations, SB 202190 can exhibit inhibitory activity against other kinases. The following table presents data on some of these off-target interactions.

Off-Target Kinase	% Activity Remaining @ 0.5µM	% Activity Remaining @ 1µM	% Activity Remaining @ 10µM
Casein kinase 1 delta (CK1δ)	16.8	7.0	-1.0
Mixed lineage kinase 3 (MLK3)	25.2	Not Reported	Not Reported
Raf-1 proto-oncogene (c-RAF)	25.8	14.0	1.0
A-Raf proto-oncogene (ARAF)	31.1	Not Reported	Not Reported
Casein kinase 1 epsilon (CK1ε)	32.7	Not Reported	Not Reported
Mixed lineage kinase 2 (MLK2)	32.8	Not Reported	Not Reported

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY kinase screen.

Experimental Protocols

This section provides a detailed methodology for determining the IC₅₀ value of SB 202190 against p38α and p38β in a non-radioactive in vitro kinase assay. This protocol is based on the detection of phosphorylated substrate via Western blotting.

In Vitro p38 MAPK Kinase Assay for IC₅₀ Determination

Objective: To determine the concentration of SB 202190 required to inhibit 50% of p38α or p38β kinase activity in a cell-free system.

Materials:

- Recombinant active p38α and p38β enzymes
- ATF-2 (Activating Transcription Factor 2) as substrate

- SB 202190
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
- ATP (Adenosine Triphosphate)
- DMSO (Dimethyl Sulfoxide)
- SDS-PAGE gels
- PVDF membrane
- Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- 96-well plates
- Incubator
- Western blot apparatus and imaging system

Procedure:

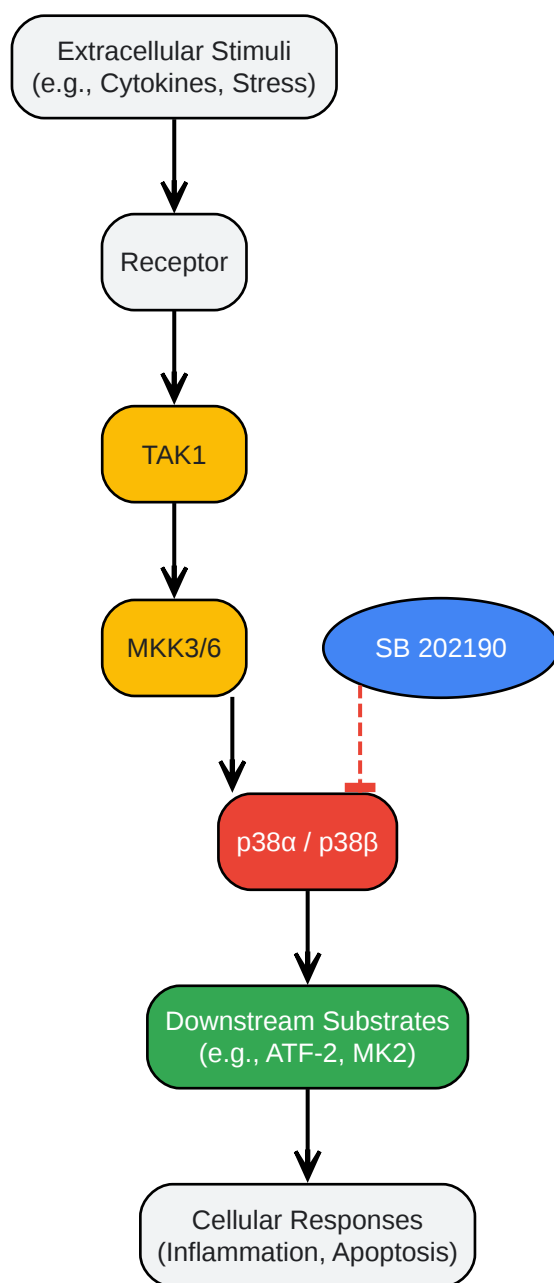
- Preparation of Reagents:
 - Prepare a 10 mM stock solution of SB 202190 in DMSO.
 - Create a series of dilutions of SB 202190 in Kinase Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 μ M. Include a DMSO-only control.
 - Prepare a working solution of recombinant p38 α or p38 β enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically.
 - Prepare a substrate solution containing ATF-2 in Kinase Assay Buffer.
 - Prepare a 10X ATP solution in water.

- Kinase Reaction:
 - In a 96-well plate, add 5 μ L of the diluted SB 202190 or DMSO control to each well.
 - Add 10 μ L of the p38 enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding 10 μ L of a pre-mixed solution of ATF-2 and ATP (final concentration typically 50-100 μ M) to each well.
 - Incubate the plate at 30°C for 30-60 minutes.
- Termination of Reaction and Sample Preparation:
 - Stop the reaction by adding 25 μ L of 2X SDS-PAGE loading buffer to each well.
 - Heat the samples at 95°C for 5 minutes.
- Western Blotting:
 - Load 20 μ L of each sample onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis:

- Quantify the band intensity for phosphorylated ATF-2 for each SB 202190 concentration.
- Normalize the data to the DMSO control (representing 100% kinase activity).
- Plot the percentage of kinase activity against the logarithm of the SB 202190 concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

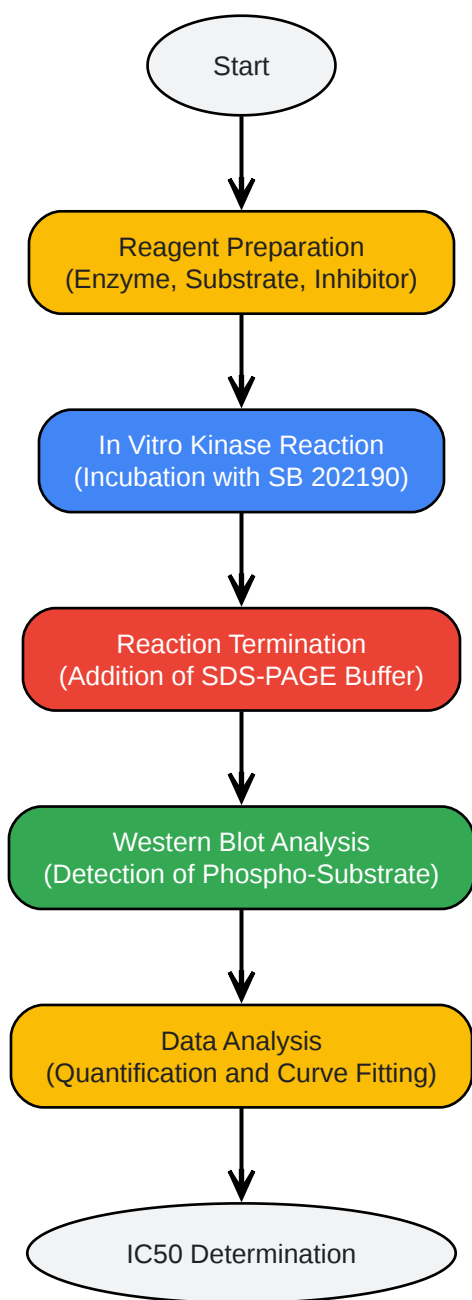
Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.



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Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.



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Caption: Experimental workflow for determining the IC₅₀ of a kinase inhibitor.

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